Bienvenue dans la boutique en ligne BenchChem!

Aegelinol

Aldose Reductase Inhibition Diabetic Complications Enzyme Kinetics

Aegelinol (CAS 5993-18-0) is a non-interchangeable linear pyranocoumarin distinguished by dual-target engagement: FtsZ inhibition (IC50 102 μM) and mixed-type aldose reductase inhibition (IC50 3.75 μM, Kᵢ 3.04 μM). Its free hydroxyl group delivers superior antibacterial activity (MIC 16 μg/mL vs. 32 μg/mL for agasyllin) and preserves antioxidant potency lost in ester derivatives. High predicted GI absorption and BBB permeability, plus reproducible batch purity, make it the definitive reference compound for diabetic complication and antibiotic resistance programs. Choose Aegelinol for assay-ready consistency—substitution with related coumarins compromises data integrity.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 5993-18-0
Cat. No. B3029243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAegelinol
CAS5993-18-0
Synonymsaegelinol
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C
InChIInChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3
InChIKeyBGXFQDFSVDZUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aegelinol (CAS 5993-18-0): Pyranocoumarin with Dual FtsZ and Aldose Reductase Inhibitory Activity for Targeted Antimicrobial and Diabetic Complication Research


Aegelinol (CAS 5993-18-0), also known as (±)-decursinol, is a linear pyranocoumarin isolated from various Apiaceae and Rutaceae species including Ferulago campestris and Angelica gigas [1]. This compound exhibits a distinctive dual-target profile: it functions as a potent FtsZ inhibitor with an IC50 of 102 μM against B. anthracis FtsZ polymerization , and demonstrates strong aldose reductase (AR) inhibition with an IC50 of 3.75 ± 0.11 μM and a mixed inhibition mode (Kᵢ = 3.04 ± 0.82 μM) [2]. The compound's favorable ADMET profile, including high predicted gastrointestinal absorption and BBB permeability, further distinguishes it from structurally related pyranocoumarins [3].

Why Generic Pyranocoumarin Substitution Fails: Target-Specific Differentiation of Aegelinol for Scientific Selection


Aegelinol cannot be simply interchanged with other pyranocoumarins due to quantifiable differences in target engagement, potency, and binding mechanisms. While many coumarins share the pyranocoumarin scaffold, their specific substitution patterns dramatically alter their biological profile. For instance, aegelinol exhibits a mixed-type inhibition of aldose reductase (Kᵢ = 3.04 μM) versus the noncompetitive binding of marmesinin (Kᵢ = 4.86 μM) and gelseminic acid (Kᵢ = 4.46 μM), indicating distinct enzyme interaction modes [1]. In antibacterial assays, aegelinol demonstrates consistently lower MIC values (16 μg/mL) compared to its close analog agasyllin (32 μg/mL) against key pathogenic strains [2]. Furthermore, the presence or absence of ester groups on the coumarin core significantly impacts both antibacterial and antioxidant activities, with aegelinol (the hydrolyzed form) showing superior activity in oxidative burst assays compared to its benzoate ester derivative [3]. These quantifiable differences underscore that substitution among in-class compounds is not scientifically justifiable for reproducible research outcomes.

Aegelinol Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons with In-Class Analogs


Aldose Reductase Inhibition: Aegelinol Demonstrates Superior Potency and Distinct Mixed-Type Mechanism Compared to Marmesinin and Gelseminic Acid

Aegelinol exhibits the strongest aldose reductase (AR) inhibition among coumarins isolated from Ruta chalepensis, with a mixed inhibition mode (IC50 = 3.75 ± 0.11 μM, Kᵢ = 3.04 ± 0.82 μM), approaching the potency of the positive control quercetin (IC50 = 2.22 ± 0.27 μM). In contrast, the structurally related coumarins marmesinin and gelseminic acid show higher IC50 values (5.32 ± 0.15 μM and 5.82 ± 0.61 μM, respectively) and exhibit noncompetitive binding mechanisms (Kᵢ = 4.86 ± 0.35 μM and 4.46 ± 0.52 μM, respectively) [1]. Molecular dynamics simulations confirmed the aegelinol-AR complex exhibits the highest stability with the deepest energy basin, and MM/PBSA calculations revealed the most favorable binding free energy for aegelinol [2].

Aldose Reductase Inhibition Diabetic Complications Enzyme Kinetics

Antibacterial Activity: Aegelinol Shows 2-Fold Lower MIC than Agasyllin Against Key Gram-Positive and Gram-Negative Pathogens

In a direct comparative study of coumarins isolated from Ferulago campestris, aegelinol demonstrated consistently superior antibacterial activity compared to its close analog agasyllin. Against ATCC strains of Staphylococcus aureus, Salmonella typhi, Enterobacter cloacae, and Enterobacter aerogenes, aegelinol exhibited MIC values of 16 μg/mL, whereas agasyllin required 32 μg/mL to achieve the same inhibitory effect [1]. Both compounds showed activity against clinically isolated Gram-positive and Gram-negative strains within a concentration range of 16-125 μg/mL, but aegelinol was 2-fold more potent against the most susceptible strains [2]. Additionally, aegelinol inhibits B. anthracis FtsZ polymerization with an IC50 of 102 μM, a distinct antibacterial mechanism not shared by agasyllin .

Antibacterial FtsZ Inhibition Natural Product Antimicrobials

Antioxidant Activity in Leukocyte Chemiluminescence: Aegelinol is the Most Active Coumarin Compared to Agasyllin, Grandivittin, and Aegelinol Benzoate

In a comparative evaluation of antioxidant activity using human whole blood leukocyte (WB) and isolated polymorphonucleate (PMN) chemiluminescence assays, aegelinol was identified as the most active coumarin among the tested compounds. The study directly compared aegelinol, agasyllin, grandivittin, and aegelinol benzoate, finding that aegelinol exhibited the highest activity, followed by agasyllin, while grandivittin showed lower activity and aegelinol benzoate had no detectable activity [1]. This rank-order activity profile (aegelinol > agasyllin > grandivittin >> aegelinol benzoate) highlights the critical importance of the free hydroxyl group in aegelinol for antioxidant function, as esterification to the benzoate completely abolishes activity [2].

Antioxidant Oxidative Stress Immunomodulation

Cytotoxic Activity: Aegelinol Reduces Colon Cancer Cell Viability at Lower Concentrations than Marmesin

In a study evaluating the antitumor effects of Ferulago nodosa coumarins on colon cancer HCT116 cells, aegelinol demonstrated a more potent reduction in cell viability compared to marmesin. The reduction of colon cancer cell viability by aegelinol was already apparent at 25 μM, whereas marmesin required higher concentrations to achieve comparable effects: at 50 μM and 100 μM, marmesin reduced residual viability to 70% and 54%, respectively [1]. This indicates that aegelinol exerts cytotoxic effects at lower concentrations than marmesin, suggesting higher potency against this cancer cell line. The study noted that coumarins lacking ester groups were the most effective, consistent with the antioxidant rank-order activity profile [2].

Cytotoxicity Antiproliferative Colon Cancer

Aegelinol Application Scenarios: Evidence-Driven Research Use Cases in Diabetic Complication, Antimicrobial, and Antioxidant Studies


Aldose Reductase Inhibitor Screening for Diabetic Complication Research

Aegelinol serves as a potent, mixed-type aldose reductase inhibitor with an IC50 of 3.75 ± 0.11 μM and Kᵢ of 3.04 ± 0.82 μM, approaching the potency of quercetin (IC50 = 2.22 ± 0.27 μM) [1]. Its distinct mixed inhibition mechanism, confirmed by enzyme kinetics and molecular dynamics simulations showing the most stable AR complex among tested coumarins [2], makes it an ideal reference compound for AR inhibitor screening programs targeting diabetic neuropathy, retinopathy, and nephropathy. The favorable ADMET profile, including high predicted gastrointestinal absorption and BBB permeability [3], further supports its use as a lead compound in medicinal chemistry campaigns for diabetic complications.

Antibacterial Drug Discovery Targeting Gram-Positive and Gram-Negative Pathogens

With an MIC of 16 μg/mL against S. aureus, S. typhi, E. cloacae, and E. aerogenes, aegelinol demonstrates 2-fold greater potency than agasyllin (MIC = 32 μg/mL) [1]. Additionally, its activity as an FtsZ inhibitor (IC50 = 102 μM against B. anthracis FtsZ polymerization) [2] provides a validated mechanism distinct from conventional antibiotic targets, making aegelinol suitable for antibacterial screening programs focused on novel targets or combating resistance. The compound's broad-spectrum activity against both Gram-positive and Gram-negative clinical isolates [3] supports its use in phenotypic screening and target-based antibacterial discovery.

Antioxidant and Oxidative Stress Research in Leukocyte Models

Aegelinol is the most active coumarin in human leukocyte chemiluminescence assays, outperforming agasyllin, grandivittin, and aegelinol benzoate in both whole blood and isolated PMN models [1]. The rank-order activity profile (aegelinol > agasyllin > grandivittin >> aegelinol benzoate) provides a clear selection criterion for researchers studying oxidative burst, inflammation, or immunomodulation. The complete loss of activity upon esterification underscores the importance of the free hydroxyl group, making aegelinol a valuable tool compound for structure-activity relationship studies in antioxidant coumarin series.

Antiproliferative Screening in Colon Cancer Models

Aegelinol reduces colon cancer HCT116 cell viability at concentrations as low as 25 μM, while the related coumarin marmesin requires 50-100 μM to achieve comparable effects [1]. This potency advantage, combined with the observation that non-esterified coumarins exhibit superior cytotoxic activity [2], positions aegelinol as a preferred starting point for antiproliferative studies in colon cancer models. The compound's marginal cytotoxicity against A549 lung cancer cells [3] suggests potential selectivity that warrants further investigation in oncology-focused natural product screening programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aegelinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.